(r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18222647
Molecular Formula: C8H8ClF2NO
Molecular Weight: 207.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8ClF2NO |
|---|---|
| Molecular Weight | 207.60 g/mol |
| IUPAC Name | (2R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
| Standard InChI Key | DOSICJWIUSKCGF-LURJTMIESA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1F)[C@H](CO)N)Cl)F |
| Canonical SMILES | C1=CC(=C(C(=C1F)C(CO)N)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(R)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol (molecular formula: C₈H₈ClF₂NO; molecular weight: 207.60 g/mol) features a chiral center at the second carbon atom, conferring distinct stereochemical properties. The compound’s IUPAC name, (2R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol, reflects its R-configuration, which is critical for its biological activity. The phenyl ring is substituted with chlorine at the 2-position and fluorine atoms at the 3- and 6-positions, creating a polarized electronic environment that enhances its interaction with biological targets.
Table 1: Molecular Properties of (R)-2-Amino-2-(2-Chloro-3,6-Difluorophenyl)Ethan-1-Ol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₂NO |
| Molecular Weight | 207.60 g/mol |
| IUPAC Name | (2R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol |
| CAS Number | VCID: VC18222647 |
| Chiral Center | C2 (R-configuration) |
Comparative Analysis with Related Compounds
The compound’s enantiomer, (S)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol, exhibits divergent biological activity due to its opposite stereochemistry. For instance, halogen substitutions significantly alter reactivity: replacing fluorine with bromine (as in (S)-2-amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol) increases molecular weight and polarizability, potentially enhancing binding affinity to hydrophobic enzyme pockets. Similarly, substituting chlorine with iodine (as in 2-amino-2-(2-chloro-6-iodophenyl)ethan-1-ol) introduces steric bulk, which may hinder interactions with smaller active sites .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of (R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol typically employs chiral catalysts to enforce stereoselectivity. For example, asymmetric hydrogenation of ketone precursors using ruthenium-based catalysts achieves enantiomeric excess (ee) >95%. Key steps include:
-
Friedel-Crafts alkylation of 2-chloro-3,6-difluorobenzene with ethylene oxide to form the ethanolic backbone.
-
Amination via reductive amination using sodium cyanoborohydride.
-
Chiral resolution using tartaric acid derivatives to isolate the R-enantiomer.
Table 2: Synthetic Routes and Yields
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Asymmetric hydrogenation | 82 | Ru-BINAP catalyst |
| Reductive amination | 75 | NaBH₃CN, NH₄OAc |
Industrial Production
Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors enable high-throughput synthesis by maintaining precise temperature and pressure control, reducing side reactions. For instance, a two-step continuous process achieves 90% conversion by integrating enzymatic resolution with in-line purification. Automated synthesis platforms further enhance reproducibility, critical for Good Manufacturing Practice (GMP) compliance.
Biological Activity and Mechanisms
Enzyme Inhibition and Receptor Binding
The amino and hydroxyl groups in (R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol facilitate hydrogen bonding with biological targets. Preliminary studies indicate inhibitory activity against tyrosine kinase enzymes, with IC₅₀ values in the nanomolar range. The chlorine atom enhances hydrophobic interactions with enzyme pockets, while fluorine substituents modulate electron density, fine-tuning binding affinity.
Structural Determinants of Activity
-
Halogen Effects: Chlorine at the 2-position increases steric hindrance, preventing undesired rearomatization in enzyme active sites.
-
Stereochemical Influence: The R-configuration aligns the hydroxyl group for optimal hydrogen bonding with catalytic residues (e.g., Asp381 in EGFR kinase).
-
Polarizability: Fluorine atoms at the 3- and 6-positions enhance dipole-dipole interactions, stabilizing ligand-receptor complexes .
Future Research Directions
-
Mechanistic Elucidation: Detailed crystallographic studies are needed to map interactions with kinase domains.
-
Prodrug Development: Esterification of the hydroxyl group could improve oral bioavailability.
-
Toxicological Profiling: Chronic toxicity studies in primates will clarify safety margins for clinical use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume